Whiskey lactone

Overview

Description

Mechanism of Action

Target of Action

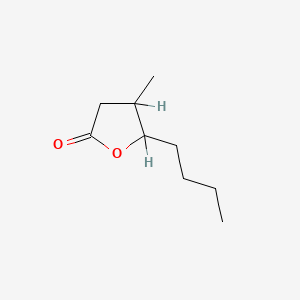

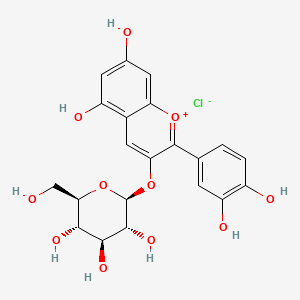

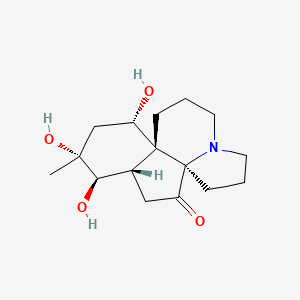

Whiskey lactone, also known as cis-3-Methyl-4-octanolide, is a chemical compound of the lactone family . It primarily targets our olfactory receptors, contributing to the aroma of whiskey and other alcoholic beverages that have been aged in oak barrels .

Mode of Action

This compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a specific smell. This compound has a coconut, celery, or fresh wood aroma that can be detected by humans at the concentration of 1 μg/L in air .

Biochemical Pathways

The production of this compound involves several biochemical pathways. It is extracted by the alcoholic beverage from some precursor substances in the oak wood . The synthesis of this compound involves a three-step method: column chromatography separation of a diastereoisomeric mixture of this compound, chemical reduction of cis-and trans-whiskey lactones to corresponding syn-and anti-diols, and microbial oxidation of racemic diols to individual enantiomers of this compound .

Result of Action

The primary result of this compound’s action is the sensory experience it provides. It contributes to the unique aroma of whiskey and other oak-aged alcoholic beverages . In addition, a mixture of the cis and trans isomers of this compound is repellent for mosquitos and flies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, heat serves as an accelerator for chemical reactions leading to desirable flavor compounds forming within its contents . Furthermore, the concentration of this compound in the environment can affect its perceived aroma, with higher concentrations leading to a stronger smell .

Biochemical Analysis

Biochemical Properties

Whiskey lactone plays a significant role in biochemical reactions, particularly in the context of flavor and aroma development in aged alcoholic beverages. It interacts with various enzymes and proteins during the aging process. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds in the liver . These interactions can lead to the formation of metabolites that contribute to the overall flavor profile of the beverage. Additionally, this compound can bind to olfactory receptors, influencing the perception of aroma and taste .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, for example, this compound can influence cell signaling pathways related to detoxification and metabolism . It has been observed to modulate the expression of genes involved in these pathways, thereby affecting cellular metabolism. Furthermore, this compound can impact the function of olfactory receptor cells, altering the perception of aroma and taste .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic reactions, thereby affecting the overall metabolism of the compound. Additionally, this compound can bind to olfactory receptors, triggering signal transduction pathways that lead to the perception of aroma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other compounds . Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on gene expression and cellular metabolism, particularly in hepatocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance the perception of aroma and taste without causing any adverse effects . At high doses, it can lead to toxic effects, such as liver damage and altered metabolic function . Threshold effects have been observed, where the impact of this compound becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of metabolites. For instance, the metabolism of this compound can result in the formation of metabolites that contribute to the flavor profile of aged alcoholic beverages .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific tissues. For example, this compound can accumulate in the liver, where it interacts with metabolic enzymes. Additionally, its distribution in olfactory tissues can affect the perception of aroma .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects. For instance, this compound can localize to the endoplasmic reticulum in hepatocytes, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in metabolic processes and the modulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Whiskey lactone can be synthesized through various methods. One common approach involves the separation of a racemic mixture of cis/trans octanolide into its individual isomers using chromatographic techniques. The lactone ring can be hydrolyzed with potassium hydroxide, followed by protection of the carboxy group to yield the isopropyl carboxylic ester. Diastereomeric pairs of the acid-protected gamma-hydroxyacid are formed by reaction with an optically active carboxylic acid and separated by liquid chromatography. Hydrolysis of the diastereomers and relactonization yields the four stereoisomers of this compound .

Industrial Production Methods: In industrial settings, this compound is typically extracted from oak wood used in the aging of alcoholic beverages. The extraction process involves the use of solvents to isolate the compound from the wood, followed by purification steps to obtain the desired isomer .

Chemical Reactions Analysis

Types of Reactions: Whiskey lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions involving the lactone ring can be carried out using various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include different stereoisomers of this compound, as well as various substituted lactones depending on the reagents and conditions used .

Scientific Research Applications

Whiskey lactone has several scientific research applications across various fields:

Comparison with Similar Compounds

Whiskey lactone is unique in its ability to impart a coconut-like aroma to aged alcoholic beverages. Similar compounds include:

γ-Nonalactone: Known for its peach-like aroma, commonly found in fruits and dairy products.

Vanillin: Responsible for the vanilla aroma, widely used in food and beverages.

Furfural: Contributes to the sweet, almond-like aroma in various foods and beverages.

Compared to these compounds, this compound is distinct in its strong coconut and woody notes, making it a key component in the flavor profile of oak-aged alcoholic beverages .

Properties

IUPAC Name |

5-butyl-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCMFHPRIBNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865948 | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water to <0.1%; soluble in hexane to >50% | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.442-1.446 | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39212-23-2, 80041-01-6 | |

| Record name | Whiskey lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-gamma-octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quercuslactone a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)